![molecular formula C18H11ClF3N3O2 B12451844 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12451844.png)
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid
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Overview
Description
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl and a trifluoromethyl group, linked to an aminobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
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Step 1: Synthesis of the Pyrimidine Core
- The pyrimidine core can be synthesized by reacting 4-chlorobenzaldehyde with trifluoroacetic acid and ammonium acetate under reflux conditions to form 4-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine.
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Step 2: Amination Reaction
- The pyrimidine derivative is then subjected to an amination reaction with 4-aminobenzoic acid in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The benzoic acid moiety in the compound can undergo oxidation under specific conditions. For example:
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Reagents : Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
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Products : Oxidized derivatives such as nitrobenzoic acid or benzoquinone analogs .
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Mechanism : The carboxylic acid group reacts with oxidizing agents, typically leading to functional group transformations (e.g., conversion of −COOH to −NO2 or quinone structures).
Coupling Reactions
The amino group (−NH2) in the compound can participate in coupling reactions, a common feature of aminobenzoic acid derivatives. For instance:
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Reagents : Coupling agents like Cs2CO3 in DMF or LiOH
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Products : Diaryl ethers or aminopyrimidines (e.g., phenoxypyrimidines or aminopyrimidines with ester groups) .
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Mechanism : The amino group reacts with aryl halides or chlorides, facilitated by base catalysts, to form new carbon-nitrogen bonds.
Hydrolysis and Esterification
The compound’s carboxylic acid group can undergo hydrolysis or esterification:
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Hydrolysis : Treatment with LiOH or aqueous bases converts ester intermediates into carboxylic acids .
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Esterification : Reaction with alcohols or alcohol derivatives under acidic conditions forms esters (e.g., ethyl esters) .
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Isomerization : During hydrolysis, electron-withdrawing groups (e.g., CF3) may induce isomerization of allyl groups to propenyl derivatives .
Nucleophilic Substitution
The pyrimidine ring’s substituents (e.g., chloro groups) are susceptible to nucleophilic attack:
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Reagents : Amines, phenols, or other nucleophiles
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Products : Substituted pyrimidines (e.g., phenoxypyrimidines or aminopyrimidines) .
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Mechanism : Chlorine displacement occurs under basic conditions (e.g., Cs2CO3), with the nucleophile replacing the chloride.
Cyclization Reactions
Pyrimidine derivatives often participate in cyclization processes, as seen in analogous systems:
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Reagents : Bromination agents (e.g., HBr) followed by O-nucleophilic attack
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Products : Spiro-heterocycles (e.g., spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives) .
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Mechanism : Bromination activates the pyrimidine ring, enabling subsequent cyclization via nucleophilic attack by oxygen-containing groups.
Research Findings
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Biological Implications : The trifluoromethyl (CF3) group enhances lipophilicity and modulates interactions with molecular targets, such as enzymes or receptors, potentially influencing therapeutic applications .
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Synthetic Versatility : The compound’s multi-step synthesis often involves coupling agents (e.g., Cs2CO3) and controlled reaction conditions to optimize yield and purity .
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Structural Analogues : Related compounds, such as 4-[(quinolin-4-yl)amino]benzamide derivatives, exhibit anti-influenza activity through interactions with viral RNA polymerase targets .
Scientific Research Applications
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-neuroinflammatory agent. The compound’s ability to inhibit nitric oxide and tumor necrosis factor-α production makes it a candidate for treating neurodegenerative diseases.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and western blotting to understand its interaction with cellular proteins and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid involves its interaction with specific molecular targets and pathways:
Inhibition of ER Stress: The compound reduces the expression of endoplasmic reticulum chaperone BIP, which is involved in protein folding and stress response.
Apoptosis Inhibition: It decreases the levels of cleaved caspase-3, a marker of apoptosis, thereby promoting cell survival.
NF-kB Pathway: The compound inhibits the NF-kB inflammatory pathway, reducing inflammation and associated cellular damage.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties and are studied for similar applications.
Indole Derivatives: Indole-based compounds have diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development.
Biological Activity
4-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid, also known as a derivative of 4-aminobenzoic acid (PABA), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C18H11ClF3N3O2
- Molecular Weight : 393.747 g/mol
- CAS Number : Not specifically listed but related to similar compounds.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has shown potential in inhibiting RNA polymerase, which is crucial for viral replication.
Key Interactions:
- The benzene ring and the carboxylic acid group interact with amino acids in the active site of RNA polymerase, forming significant interactions such as Pi-Pi stacking and salt bridges .
Biological Activities
- Antiviral Activity
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Anticancer Activity
- Several derivatives of PABA have been evaluated for their anticancer properties. For instance, one study reported IC50 values ranging from 21.3 to 28.3 µM against various cancer cell lines, indicating moderate to high activity compared to standard chemotherapeutics like doxorubicin .
- The compound's ability to induce apoptosis in cancer cells has been linked to its structural characteristics, particularly the presence of the trifluoromethyl group which enhances its lipophilicity and cellular uptake.
- Antimicrobial Activity
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be understood through its structure-activity relationships:
Structural Feature | Impact on Activity |
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Trifluoromethyl Group | Enhances lipophilicity and membrane permeability |
Chlorophenyl Substituent | Increases binding affinity to target proteins |
Amino Group | Essential for interaction with biological targets |
Case Studies
- Influenza Virus Inhibition
- Cancer Cell Proliferation
Properties
Molecular Formula |
C18H11ClF3N3O2 |
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Molecular Weight |
393.7 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-12-5-1-10(2-6-12)14-9-15(18(20,21)22)25-17(24-14)23-13-7-3-11(4-8-13)16(26)27/h1-9H,(H,26,27)(H,23,24,25) |
InChI Key |
BJJZOJUDLHDVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
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